2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide
Description
2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-position and two distinct nitrogen-bound groups: an isopropyl moiety and an isoquinolin-1-ylmethyl group. This compound is part of a broader class of chloroacetamides known for their structural versatility and applications in medicinal chemistry and agrochemical research . Its isoquinoline substituent introduces aromatic and heterocyclic properties, which may influence binding affinity in biological systems or catalytic interactions in synthetic applications.
Properties
IUPAC Name |
2-chloro-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-11(2)18(15(19)9-16)10-14-13-6-4-3-5-12(13)7-8-17-14/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVZLXHHWLBHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CC2=CC=CC=C21)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide involves several steps. One common method includes the reaction of isoquinoline with isopropylamine to form N-isopropylisoquinoline. This intermediate is then reacted with chloroacetyl chloride to yield the final product . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Scientific Research Applications
Overview
2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide is a synthetic compound recognized for its potential applications in various scientific fields, particularly in medicinal chemistry, biology, and materials science. Its unique chemical structure, which includes an isoquinoline moiety, a chloro group, and an acetamide group, contributes to its diverse biological activities and reactivity.
Medicinal Chemistry
2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide has been explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Anticancer Properties :
Research indicates that this compound can inhibit cancer cell proliferation. It may modulate signaling pathways related to apoptosis and cell cycle regulation, showing potential efficacy against various cancer types including breast and colorectal cancers .
Antimicrobial Activity :
Studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- E. coli : Minimum inhibitory concentration (MIC) values around 0.0195 mg/mL.
- Bacillus mycoides : MIC values around 0.0048 mg/mL.
- Candida albicans : MIC values around 0.0048 mg/mL .
The compound's mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation and exhibiting antimicrobial effects. It has been shown to bind to receptors, thereby modulating various biological pathways .
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals. Its unique properties make it valuable in developing new materials and chemical processes .
Antimicrobial Study
A study on synthesized alkaloids demonstrated that derivatives similar to this compound exhibited potent antibacterial properties against resistant bacterial strains, reinforcing its potential as an antimicrobial agent .
Anticancer Research
In vitro testing revealed that this compound could induce apoptosis in human cancer cell lines, suggesting its promise as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Chloroacetamide Class
The following table summarizes key structural analogs of 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide, highlighting substituent variations and their implications:
Substituent Effects on Physicochemical Properties
- Isoquinoline vs. The latter’s electronegative oxygen and nitrogen atoms may enhance solubility in polar solvents but reduce membrane permeability compared to isoquinoline .
- Alkyl vs. Aryl Groups: Alachlor’s 2,6-diethylphenyl group provides hydrophobicity and steric bulk, favoring herbicidal activity by inhibiting plant fatty acid synthesis. In contrast, the isoquinoline derivative’s planar aromatic system may target enzyme active sites in medicinal applications .
Biological Activity
2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
The chemical structure of 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 240.70 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to various enzymes and receptors, modulating biological pathways critical for cell proliferation and survival. For instance, it may inhibit enzymes involved in cancer cell growth, thereby exhibiting anticancer effects.
Antimicrobial Activity
Research has demonstrated that 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide shows promising antimicrobial properties. A study evaluated its antibacterial activity against several bacterial strains using microdilution methods to determine minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC). The results indicated moderate to good antibacterial activity, with MIC values ranging from 0.17 mg/mL to >3.75 mg/mL .
Table 1: Antibacterial Activity of 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 | 0.47 |
| Escherichia coli | 0.17 | 0.23 |
| Salmonella Typhimurium | 0.70 | 0.94 |
| Enterobacter cloacae | 0.23 | 0.47 |
Anticancer Properties
In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. Various derivatives of isoquinoline compounds have shown significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC values indicating potent activity . The mechanism of action may involve the induction of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Case Study: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of several isoquinoline derivatives, including 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide, against a panel of cancer cell lines. The findings revealed that certain derivatives exhibited IC values as low as 20 nM against MCF-7 cells, suggesting strong potential for further development as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its efficacy and selectivity against various biological targets.
Key Findings in SAR Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
